4-(benzyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide
Overview
Description
4-(benzyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.13722174 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the use of N-Phenyl-benzamide derivatives, which share structural similarities with 4-(benzyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide, as effective corrosion inhibitors for mild steel in acidic environments. These compounds, particularly those with electron-withdrawing nitro (NO2) substituents, exhibit a notable decrease in inhibition efficiency, suggesting a nuanced relationship between molecular structure and corrosion inhibition performance. Experimental and computational studies highlight their strong adsorption at metal/electrolyte interfaces, adhering to the Langmuir adsorption isotherm, and suggest a cathodic type corrosion inhibition mechanism (Mishra et al., 2018).
Molecular Electronics
The compound's structure, particularly the nitroamine redox center, finds application in molecular electronic devices. Research on molecules containing similar functional groups has shown potential for negative differential resistance and significant on-off peak-to-valley ratios, indicating their utility in developing advanced electronic components (Chen et al., 1999).
Luminescent Properties in Lanthanide Coordination Compounds
The synthesis of 4-benzyloxy benzoic acid derivatives and their coordination with lanthanides to test the influence of substituents on photophysical properties has been explored. These studies show that electron-donating and electron-withdrawing groups significantly impact the luminescence of Tb(3+) and Eu(3+) complexes, providing insights into designing materials with enhanced photoluminescent properties (Sivakumar et al., 2010).
Synthesis of Complex Molecules
The structural framework of this compound facilitates the synthesis of complex molecules, such as antibiotic SF-2312, through multi-step reactions. These processes involve the formation of intermediate compounds, showcasing the compound's role as a versatile precursor in synthetic chemistry (Hanaya & Itoh, 2010).
Properties
IUPAC Name |
3-ethoxy-N-(3-nitrophenyl)-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-2-28-21-13-17(11-12-20(21)29-15-16-7-4-3-5-8-16)22(25)23-18-9-6-10-19(14-18)24(26)27/h3-14H,2,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUZNVCKXNAIRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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